

AN7973: A Technical Whitepaper on its Discovery and Development

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Compound of Interest

Compound Name: AN7973

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This document provides an in-depth technical overview of the discovery, development, and mechanism of action of **AN7973**, a novel benzoxaborole compound. Initially investigated for veterinary trypanosomosis, its unique properties have led to its repositioning as a promising candidate for treating cryptosporidiosis.

Introduction

AN7973 is a 6-carboxamide benzoxaborole that emerged from screening programs aimed at identifying new treatments for kinetoplastid infections.[1][2] Kinetoplastids, including trypanosomes and leishmanias, are responsible for a significant burden of disease in humans and animals, and there is a pressing need for new, effective, and safe therapeutics.[1][3][4] Benzoxaboroles represent a promising class of compounds with a unique mode of action, distinct from existing drugs.[3] **AN7973** was initially identified as a potent trypanocidal agent but has since demonstrated significant efficacy against the protozoan parasite *Cryptosporidium*, a leading cause of diarrheal disease.[1][2][5]

Discovery and Initial Development for Trypanosomosis

AN7973 was selected as a candidate for treating veterinary trypanosomosis from a series of 7-carboxamido-benzoxaboroles due to its potent in vitro activity against *Trypanosoma*

congolense and its efficacy in a murine infection model.[1] It was considered a potential backup candidate for the human African trypanosomosis drug candidate acoziborole (SCYX-7158 or AN5568).[1][6]

Preclinical Efficacy for Trypanosomosis

Early studies demonstrated that a single injection of **AN7973** could cure *T. congolense* infections in both cattle and goats.[1][4] However, its efficacy against *T. vivax* was lower, requiring multiple doses for a cure in goats and failing to consistently cure infections in cattle.[1][6] This lower efficacy against *T. vivax* ultimately precluded its development as a commercially viable treatment for bovine trypanosomosis.[1][7][8]

Repositioning for Cryptosporidiosis

Following its discontinuation for trypanosomosis, a drug repositioning strategy identified **AN7973** as a potent inhibitor of *Cryptosporidium* growth.[2] This discovery has opened a new developmental path for **AN7973** as a potential treatment for cryptosporidiosis, a disease for which current treatment options are limited and often ineffective in immunocompromised individuals and malnourished children.[2]

Preclinical Efficacy for Cryptosporidiosis

AN7973 has shown significant efficacy in both in vitro and in vivo models of cryptosporidiosis.[2][5] It effectively blocks the intracellular development of the two most clinically relevant species, *C. parvum* and *C. hominis*, and appears to be parasitocidal.[2] Efficacy has been demonstrated in murine models of both acute and established infections, as well as in a neonatal dairy calf model of the disease.[2] Importantly, **AN7973** was also found to be effective in immunocompromised mice, highlighting its potential for treating at-risk patient populations.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **AN7973**.

Table 1: In Vitro and Ex Vivo Activity of **AN7973** against Trypanosomes[1]

Organism	Assay Type	EC50 (nM)
Trypanosoma brucei	in vitro (bloodstream forms)	20–80
Trypanosoma congolense	in vitro	84
Trypanosoma vivax	ex vivo	215

Table 2: In Vivo Efficacy of **AN7973** against Trypanosomosis[1][6]

Animal Model	Infecting Organism	Dose	Route	Outcome
Mouse	T. congolense	10 mg/kg (single dose)	i.p.	Cure
Goat	T. congolense	10 mg/kg (single dose)	i.m.	Cure
Goat	T. vivax	10 mg/kg (two doses)	i.m.	Cure
Cattle	T. congolense	10 mg/kg (single dose)	i.m.	Cure (3/3 animals)
Cattle	T. vivax	10 mg/kg (two doses)	i.m.	Cure (1/2 animals)
Cattle	T. vivax	10 mg/kg (single dose)	i.m.	Failure to cure (3 animals)

Mechanism of Action

The primary mechanism of action of **AN7973** in trypanosomes is the inhibition of mRNA processing.[1][4][9]

Inhibition of Trans-Splicing

In kinetoplastids, transcription is polycistronic, and individual mRNAs are generated through a process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of

each mRNA.[1][4][9] **AN7973** was shown to inhibit this trans-splicing process within one hour of treating *T. brucei*. [1][4][9] This inhibition leads to a reduction in mature mRNA levels and a subsequent cessation of protein synthesis.[1][6]

Potential Molecular Target: CPSF3

The cleavage and polyadenylation specificity factor 3 (CPSF3) has been identified as a potential molecular target of **AN7973**. [1][4][9] Overexpression of *T. brucei* CPSF3 resulted in a three-fold increase in the EC50 of **AN7973**, suggesting a direct or indirect interaction.[1][4][9] Molecular modeling also supports the feasibility of **AN7973** inhibiting CPSF3.[1][3][9]

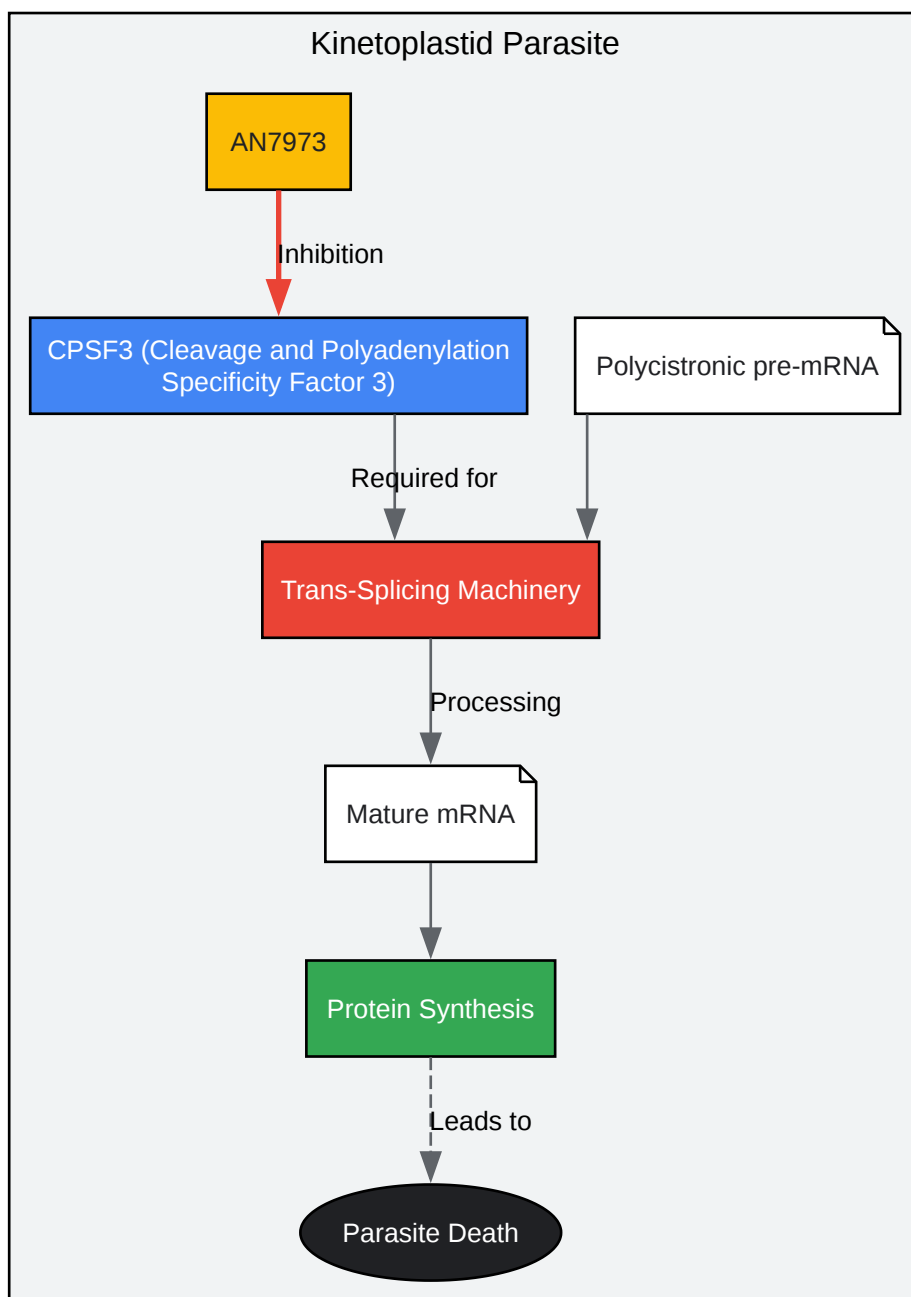
Effects on Metabolism

Prolonged treatment with **AN7973** also leads to an increase in S-adenosyl methionine and methylated lysine, indicating downstream effects on cellular methylation pathways.[1][4][9]

The proposed mechanism of action for **AN7973** in *Cryptosporidium* is still under investigation but is thought to involve the inhibition of intracellular parasite development.[5]

Visualizations

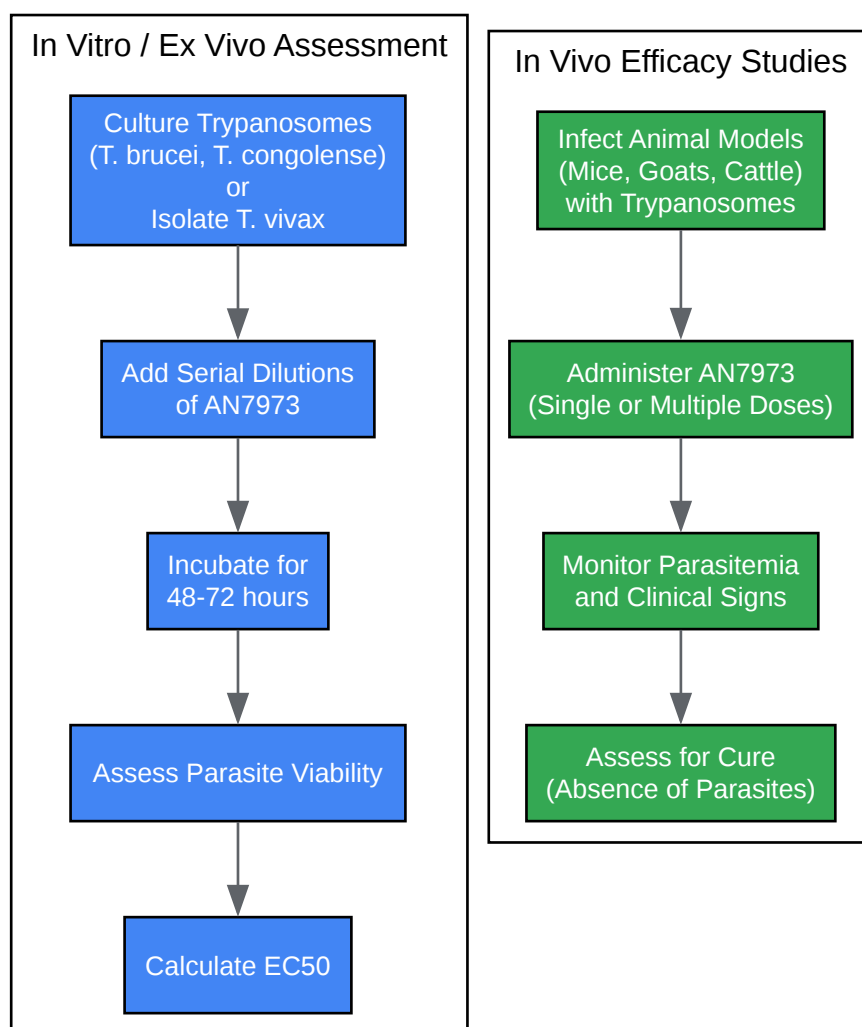
Signaling Pathway



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Caption: Proposed mechanism of action of **AN7973** in kinetoplastids.

Experimental Workflow



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Caption: General experimental workflow for assessing **AN7973** efficacy.

Experimental Protocols

In Vitro and Ex Vivo Susceptibility Assays

Detailed protocols for determining the EC50 of **AN7973** against various trypanosome species are based on standard methods. Bloodstream forms of *T. brucei* and *T. congolense* are cultured in appropriate media. *T. vivax*, which is not readily cultured in vitro, is typically assessed ex vivo using parasites isolated from infected animals.

- **Parasite Preparation:** Parasites are harvested and diluted to a defined concentration in their respective culture media.
- **Drug Dilution:** **AN7973** is serially diluted in the culture medium in 96-well plates.
- **Incubation:** The parasite suspension is added to the wells containing the drug dilutions and incubated for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO₂).
- **Viability Assessment:** Parasite viability is assessed using a resazurin-based assay, which measures metabolic activity. Fluorescence is read using a microplate reader.
- **EC50 Calculation:** The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Studies in Animal Models

The efficacy of **AN7973** in animal models of trypanosomosis was evaluated in mice, goats, and cattle.

- **Infection:** Animals are infected with a defined number of trypanosomes of the target species (*T. congolense* or *T. vivax*).
- **Treatment:** Once parasitemia is established, animals are treated with **AN7973** via the specified route (intraperitoneal for mice, intramuscular for goats and cattle) at the designated dose.
- **Monitoring:** Parasitemia is monitored by microscopic examination of blood smears at regular intervals post-treatment. Clinical signs of the disease are also observed and recorded.
- **Determination of Cure:** An animal is considered cured if no parasites are detected in the blood for a defined follow-up period (e.g., 30-60 days).

mRNA Processing Analysis

The effect of **AN7973** on trypanosome mRNA processing was investigated using the following approaches:

- **RNA Analysis:** *T. brucei* cultures are treated with **AN7973**. RNA is then extracted at various time points. The levels of the Y-structure splicing intermediate and mature mRNAs are assessed by Northern blotting or qRT-PCR.
- **Protein Synthesis Measurement:** Protein synthesis is measured by pulse-labeling **AN7973**-treated trypanosomes with [35S]-methionine. The incorporation of the radiolabel into newly synthesized proteins is analyzed by SDS-PAGE and autoradiography.[1][6]
- **Granule Formation:** The formation of peri-nuclear granules, which is indicative of splicing inhibition, is observed in treated cells using fluorescence microscopy.[1][6]

Conclusion

AN7973 is a benzoxaborole with a well-defined mechanism of action against trypanosomes, involving the inhibition of mRNA trans-splicing. While its development for veterinary trypanosomosis was halted due to insufficient efficacy against *T. vivax*, it has been successfully repositioned as a promising preclinical candidate for the treatment of cryptosporidiosis. Its efficacy in relevant animal models, including immunocompromised hosts, and favorable safety profile make it an exciting prospect for addressing an unmet medical need. Further development and clinical investigation of **AN7973** for cryptosporidiosis are warranted.

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